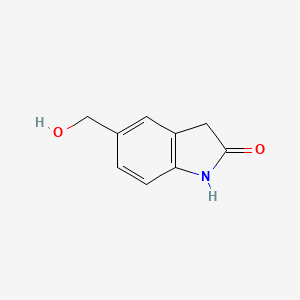

5-(Hydroxymethyl)indolin-2-one

Vue d'ensemble

Description

5-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Des dérivés d'indolin-2-one ont été synthétisés et évalués pour leur potentiel en tant qu'agents antibactériens. Par exemple, une série de dérivés d'indolin-2-one 1,5-disubstitués contenant des sulfonamides a montré une activité antibactérienne préliminaire à la fois contre les bactéries Gram-positives et Gram-négatives .

Activité anticancéreuse

Des dérivés d'indolin-2-one ont été explorés pour leurs activités inhibitrices contre diverses cibles cancéreuses. Les dérivés d'indolin-2-one 5-substitués synthétisés ont montré des activités inhibitrices contre les récepteurs clés tels que EGFR, FGFR, VEGFR et PDGFR, qui sont importants dans la progression du cancer .

Activité anti-inflammatoire

La recherche a indiqué que certains dérivés d'indolin-2-one 3-substitués possèdent une excellente activité anti-inflammatoire, suggérant un potentiel pour la recherche future dans ce domaine .

Activité antivirale

Les dérivés indoliques, qui comprennent l'indolin-2-one, ont montré diverses activités biologiques, notamment des propriétés antivirales. Des dérivés spécifiques d'oxindole ont été préparés et évalués pour leur activité anti-VIH, certains composés présentant des activités inhibitrices puissantes contre les virus .

Mécanisme D'action

Target of Action

5-(Hydroxymethyl)indolin-2-one, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole scaffold is present in many important synthetic drug molecules and has been found to have diverse biological applications .

Mode of Action

Indolin-2-one nitroimidazole antibiotics have been found to exhibit an unexpected dual mode of action . They inhibit topoisomerase IV, an essential enzyme for DNA replication . Furthermore, they facilitate in vivo reduction due to their significantly increased redox potentials compared to classic 5-nitroimidazoles .

Biochemical Pathways

Indole derivatives, including this compound, have been found to possess various biological activities, affecting a variety of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It has been found that indolin-2-one and its derivatives can cross the blood-brain barrier . Low doses of indolin-2-one in the blood can cause reduced blood pressure and mild sedation, while high doses can cause coma and death .

Result of Action

Indolin-2-one derivatives with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values have been identified as compounds with high antioxidant activity .

Action Environment

It has been found that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants .

Analyse Biochimique

Biochemical Properties

5-(Hydroxymethyl)indolin-2-one, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which makes it useful in developing new derivatives . It has been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been found to have promising cell-based antitumor activity . For example, certain 3-substituted-indolin-2-one derivatives have shown inhibitory activity against various human carcinoma cell lines .

Molecular Mechanism

Indole derivatives have been found to inhibit the activity of various protein tyrosine kinases, such as the epidermal growth factor receptor, vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor .

Temporal Effects in Laboratory Settings

It has been found that indole is absorbed within 30 minutes and fully metabolized in 6 hours when orally administered to mice .

Dosage Effects in Animal Models

It has been found that certain indolin-2-one derivatives can cause reduced blood pressure and mild sedation at low doses (10 mg/kg), while high doses (100 mg/kg) can cause coma and death .

Metabolic Pathways

Indole is known to be metabolized by the cytochrome P450 enzymes CYP1A2 and CYP2A5 .

Transport and Distribution

It has been found that certain indole derivatives can cross the blood-brain barrier .

Subcellular Localization

It has been found that certain indole derivatives can be found in the brain .

Propriétés

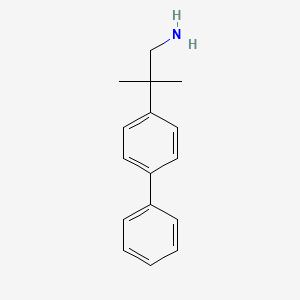

IUPAC Name |

5-(hydroxymethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEKDTIWYDGPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CO)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612487-61-3 | |

| Record name | 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)

![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)